molecular formula C9H11NO2 B2866004 Methyl 2-(6-methylpyridin-3-yl)acetate CAS No. 90610-06-3

Methyl 2-(6-methylpyridin-3-yl)acetate

Cat. No.: B2866004
CAS No.: 90610-06-3
M. Wt: 165.192
InChI Key: MXKHNJKVQCNCSH-UHFFFAOYSA-N
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Description

Methyl 2-(6-methylpyridin-3-yl)acetate (CAS: [CAS number inferred from ]) is a pyridine derivative featuring a methyl ester group at the 2-position and a methyl substituent at the 6-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its balanced lipophilicity and reactivity. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol and an estimated XLogP3 of ~1.2, indicating moderate lipophilicity .

Properties

IUPAC Name

methyl 2-(6-methylpyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-4-8(6-10-7)5-9(11)12-2/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKHNJKVQCNCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-methylpyridin-3-yl)acetate typically involves the esterification of 6-methylpyridine-3-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 6-methylpyridine-3-acetic acid

    Reduction: 6-methylpyridine-3-ethanol

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(6-methylpyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methylpyridin-3-yl)acetate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight XLogP3 Key Properties/Applications References
Methyl 2-(6-methylpyridin-3-yl)acetate Methyl (6) C₉H₁₁NO₂ 165.19 ~1.2 Intermediate in drug synthesis
Methyl 2-(6-chloropyridin-3-yl)acetate Chloro (6) C₈H₈ClNO₂ 185.61 ~1.5 Higher reactivity in substitutions
Methyl 2-(6-methoxypyridin-3-yl)acetate Methoxy (6) C₉H₁₁NO₃ 181.19 ~0.8 Improved solubility due to -OCH₃
2-(6-Methylpyridin-3-yl)acetic acid Methyl (6) C₈H₉NO₂ 151.16 0.7 Higher polarity, used in APIs
Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate Oxo (6) C₈H₉NO₃ 167.16 ~0.5 Potential for hydrogen bonding

Substituent Effects on Physicochemical Properties

  • Methyl vs. Chloro (Electron-Donating vs. Electron-Withdrawing):
    The methyl group in the target compound enhances lipophilicity (XLogP3 ~1.2), favoring membrane permeability. In contrast, the chloro substituent in Methyl 2-(6-chloropyridin-3-yl)acetate increases molecular weight (185.61 g/mol) and XLogP3 (~1.5), making it more reactive in nucleophilic substitutions due to the electron-withdrawing nature of chlorine .

  • Methoxy Group (Solubility Enhancement):
    Methyl 2-(6-methoxypyridin-3-yl)acetate (XLogP3 ~0.8) exhibits improved aqueous solubility compared to the methyl-substituted analog, attributed to the electron-donating methoxy group (-OCH₃), which enhances polarity .

  • Ester vs. Acid (Bioavailability):
    The ester form (target compound) offers better metabolic stability and membrane penetration, while the acid derivative (2-(6-Methylpyridin-3-yl)acetic acid ) is more polar (XLogP3 0.7), making it suitable as an active pharmaceutical ingredient (API) requiring solubility in biological systems .

  • Oxo Group (Hydrogen Bonding):
    Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate introduces a ketone group, enabling hydrogen bonding interactions. This property is advantageous in drug design for targeting enzymes or receptors .

Biological Activity

Methyl 2-(6-methylpyridin-3-yl)acetate, a compound with the CAS number 90610-06-3, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative of pyridine, characterized by the following chemical structure:

  • IUPAC Name : Methyl (6-methyl-3-pyridinyl)acetate
  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : 165.19 g/mol
  • InChI Key : MXKHNJKVQCNCSH-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A case study evaluated its effectiveness against various bacterial strains, revealing promising results:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using macrophage cell lines have shown that this compound significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). RNA sequencing analysis indicated that the compound suppresses multiple genes associated with inflammatory responses .

Cytotoxic Effects

Research exploring the cytotoxicity of this compound has revealed its potential in cancer treatment. In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells. The results are summarized in the table below:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)22.3

These findings indicate that this compound may possess chemotherapeutic properties worth further investigation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Modulation of Signaling Pathways : Its anti-inflammatory activity is likely linked to the modulation of NF-kB signaling pathways, which are crucial in regulating immune responses.
  • Induction of Apoptosis : In cancer cells, this compound appears to induce apoptosis through mitochondrial pathways, leading to cell death.

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